molecular formula C10H11N3O4S2 B14489510 4-(3-Methyl-1H-pyrazole-1-sulfonyl)benzene-1-sulfonamide CAS No. 64383-01-3

4-(3-Methyl-1H-pyrazole-1-sulfonyl)benzene-1-sulfonamide

Cat. No.: B14489510
CAS No.: 64383-01-3
M. Wt: 301.3 g/mol
InChI Key: GWANUWULDZDXRN-UHFFFAOYSA-N
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Description

4-(3-Methyl-1H-pyrazole-1-sulfonyl)benzene-1-sulfonamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a sulfonyl group attached to the pyrazole ring and another sulfonyl group attached to a benzene ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-1H-pyrazole-1-sulfonyl)benzene-1-sulfonamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of 1,3-dicarbonyl compounds with hydrazines.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-1H-pyrazole-1-sulfonyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides .

Scientific Research Applications

4-(3-Methyl-1H-pyrazole-1-sulfonyl)benzene-1-sulfonamide has various applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Methyl-1H-pyrazole-1-sulfonyl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl groups can form strong interactions with active sites of enzymes, leading to inhibition of their activity. This can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methyl-1H-pyrazole-1-sulfonyl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its dual sulfonyl groups enhance its potential as an enzyme inhibitor and its versatility in various chemical reactions .

Properties

CAS No.

64383-01-3

Molecular Formula

C10H11N3O4S2

Molecular Weight

301.3 g/mol

IUPAC Name

4-(3-methylpyrazol-1-yl)sulfonylbenzenesulfonamide

InChI

InChI=1S/C10H11N3O4S2/c1-8-6-7-13(12-8)19(16,17)10-4-2-9(3-5-10)18(11,14)15/h2-7H,1H3,(H2,11,14,15)

InChI Key

GWANUWULDZDXRN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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